molecular formula C38H47ClN4O4 B1149942 NVP-CGM097 stereoisomer

NVP-CGM097 stereoisomer

Cat. No. B1149942
M. Wt: 659.26
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

NVP-CGM097 stereoisomer is a stereoisomer of NVP-CGM097. NVP-CGM097 is a potent and selective MDM2 inhibitor.

Scientific Research Applications

Anticancer Mechanism and Clinical Trials

NVP-CGM097, a dihydroisoquinolinone derivative, is a highly potent and selective inhibitor of MDM2, a key regulator in p53wt tumors. Its role in inhibiting the p53:MDM2 protein-protein interaction makes it a significant candidate for treating cancer. This compound has demonstrated excellent in vivo profiles and has progressed to phase 1 clinical development for treating p53wt tumors. Its discovery and the scientific rationale behind it, including mechanism of action, binding mode, and pharmacokinetic properties, represent a major advancement in anticancer therapeutics (Holzer et al., 2015).

Predictive Gene Signature for Treatment Response

The discovery of a specific gene expression signature consisting of 13 up-regulated genes can predict sensitivity to NVP-CGM097 in both cell lines and patient-derived tumor xenograft models. These genes are known p53 downstream target genes, indicating a partially activated p53 pathway in NVP-CGM097-sensitive tumors. This finding is crucial for refining patient selection for treatments involving p53–HDM2 inhibitors like NVP-CGM097 (Jeay et al., 2015).

Mechanistic Studies and Biochemical Characteristics

A mechanistic study of NVP-CGM097 revealed its species-specific inhibition properties, particularly its strong inhibition of human Mdm2 compared to its canine, murine, or rat counterparts. This specificity was confirmed in cellular assays, where treatment with NVP-CGM097 induced p53 target gene expression only in human cells (Valat et al., 2014).

Overcoming Multidrug Resistance in Tumors

NVP-CGM097 has been evaluated for its potential in reversing multidrug resistance (MDR), particularly ABCB1-mediated MDR in cancer cells. It was found to effectively reverse this resistance without significantly altering the expression or localization of the ABCB1 protein. This indicates that NVP-CGM097 can be used alongside chemotherapeutic drugs to improve antitumor responses by directly blocking ABCB1-mediated drug efflux (Zhang et al., 2020).

properties

Molecular Formula

C38H47ClN4O4

Molecular Weight

659.26

IUPAC Name

(1R)-1-(4-chlorophenyl)-6-methoxy-2-[4-[methyl-[[4-(4-methyl-3-oxopiperazin-1-yl)cyclohexyl]methyl]amino]phenyl]-7-propan-2-yloxy-1,4-dihydroisoquinolin-3-one

InChI

InChI=1S/C38H47ClN4O4/c1-25(2)47-35-22-33-28(20-34(35)46-5)21-36(44)43(38(33)27-8-10-29(39)11-9-27)32-16-14-30(15-17-32)41(4)23-26-6-12-31(13-7-26)42-19-18-40(3)37(45)24-42/h8-11,14-17,20,22,25-26,31,38H,6-7,12-13,18-19,21,23-24H2,1-5H3/t26?,31?,38-/m1/s1

SMILES

CC(C)OC1=C(C=C2CC(=O)N(C(C2=C1)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)N(C)CC5CCC(CC5)N6CCN(C(=O)C6)C)OC

Origin of Product

United States

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